Diethyl (4-Bromo-2-fluorophenyl)phosphonate
Description
Properties
Molecular Formula |
C10H13BrFO3P |
|---|---|
Molecular Weight |
311.08 g/mol |
IUPAC Name |
4-bromo-1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H13BrFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
PCTBYYVTAFFRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)F)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The primary synthetic approach to this compound involves nucleophilic substitution reactions where diethyl phosphite reacts with appropriately substituted aryl halides or benzyl halides under basic or catalytic conditions.
Nucleophilic Substitution of Benzyl Halides:
The reaction of diethyl phosphite with 4-bromo-2-fluorobenzyl bromide under basic conditions leads to the formation of the target phosphonate ester. The phosphite anion attacks the benzyl bromide carbon, displacing the bromide and forming the phosphonate ester bond. This method is widely reported and used for its straightforwardness and good yields.Metal-Halogen Exchange Followed by Phosphorylation:
Another method involves metal-halogen exchange using n-butyllithium on 4-bromo-2-fluorophenyl derivatives to form aryllithium intermediates, which then react with diethyl chlorophosphate to yield the phosphonate ester. However, this approach can be challenging due to side reactions and purification difficulties.Palladium-Catalyzed Phosphorylation:
Pd-catalyzed cross-coupling of 4-bromo-2-fluorophenyl bromides with diethyl phosphite has been explored but often results in mixtures that complicate purification and lower selectivity.
Detailed Reaction Conditions and Optimization
Industrial Production Considerations
Industrial scale synthesis typically favors the nucleophilic substitution route for its scalability and reproducibility. Continuous flow reactors are employed to improve mixing, temperature control, and reaction time, enhancing yield and purity. Optimization focuses on:
- Precise stoichiometry of reactants to minimize side products
- Use of inert atmosphere to prevent oxidation of phosphite
- Controlled temperature to avoid decomposition
Mechanistic Insights
The nucleophilic substitution proceeds via the formation of a phosphite anion under basic conditions, which attacks the electrophilic benzyl bromide carbon. The presence of electron-withdrawing fluorine and bromine substituents influences the electrophilicity of the aromatic ring and the benzyl position, affecting reaction rate and regioselectivity.
In metal-halogen exchange, the aryllithium intermediate is highly reactive and must be generated at low temperature (-78°C) to prevent side reactions. Subsequent phosphorylation with diethyl chlorophosphate yields the phosphonate ester.
Stability and Decomposition
Thermal stability studies reveal:
| Temperature (°C) | Half-Life (hours) | Decomposition Pathway |
|---|---|---|
| 150 | 48 | Minimal decomposition; stable under inert atmosphere |
| 200 | 2.5 | β-elimination of ethoxy groups, releasing ethylene gas |
Storage under inert atmosphere at temperatures below 25°C is recommended to maintain compound integrity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | Diethyl phosphite, 4-bromo-2-fluorobenzyl bromide, base | High yield, scalable, straightforward | Requires careful base and solvent selection | 90–95 |
| Metal-halogen exchange + phosphorylation | n-Butyllithium, diethyl chlorophosphate | Direct aryl phosphonate formation | Sensitive to moisture, purification issues | 70–80 |
| Pd-catalyzed cross-coupling | Pd catalyst, diethyl phosphite, aryl bromide | Potential for milder conditions | Product mixtures, lower selectivity | 60–75 |
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
The bromine substituent serves as a reactive site for further functionalization. For example, in Suzuki-Miyaura cross-coupling , the bromo group can be replaced with aryl or heteroaryl boronic acids:
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 88 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 82 |
Note: Specific experimental data for this compound are extrapolated from analogous substrates in .
The fluorine atom remains inert under these conditions, preserving the meta-substitution pattern for downstream applications .
Phosphonate Ester Hydrolysis
The diethyl phosphonate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid:
| Condition | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 12 | 90 |
| Basic | NaOH (aq.), 80°C | 8 | 85 |
The hydrolyzed product, (4-bromo-2-fluorophenyl)phosphonic acid, is a key intermediate for coordinating metal ions or modifying surface properties .
Electrophilic Aromatic Substitution
Despite the deactivating effects of the fluorine and phosphonate groups, the aromatic ring participates in nitration and sulfonation under forcing conditions:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Meta to fluorine | 65 |
| Sulfonation | SO₃, H₂SO₄, 100°C | Para to bromine | 58 |
Steric and electronic effects direct substitution to the meta position relative to the fluorine atom .
Comparative Reactivity with Analogues
The reactivity of diethyl (4-bromo-2-fluorophenyl)phosphonate differs significantly from structurally related compounds:
| Compound | Reaction with DEP (Yield %) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| Diethyl (4-bromophenyl)phosphonate | 80 | 0.15 |
| Diethyl (4-chlorophenyl)phosphonate | 75 | 0.12 |
| This compound | 95 | 0.20 |
The electron-withdrawing fluorine atom accelerates both coupling and hydrolysis reactions compared to non-fluorinated analogues .
Stability and Decomposition Pathways
Prolonged heating above 200°C leads to decomposition via β-elimination of the ethoxy groups, forming volatile ethylene and leaving a phosphate residue. Kinetic studies reveal:
| Temperature (°C) | Half-Life (h) |
|---|---|
| 150 | 48 |
| 200 | 2.5 |
Decomposition is mitigated by storing the compound under inert atmospheres at temperatures below 25°C .
Scientific Research Applications
Diethyl (4-Bromo-2-fluorophenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl (4-Bromo-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Differences
The compound’s key structural distinction lies in its 4-bromo-2-fluorophenyl substituent, which combines halogen atoms at para (Br) and ortho (F) positions. This arrangement contrasts with analogs bearing single halogens, alternative substituents (e.g., nitro, methoxy), or different aromatic systems (e.g., pyridine). Below is a comparative analysis of structurally related phosphonates:
Key Observations:
- Halogen Effects : Bromine (Br) and fluorine (F) in the target compound create stronger electron-withdrawing effects compared to single-halogen analogs (e.g., 4-chlorobenzyl phosphonate ). This enhances the phosphorus center’s electrophilicity, favoring reactivity in condensation reactions.
- Aromatic Systems : Pyridine-based phosphonates (e.g., ) exhibit distinct solubility and electronic profiles due to nitrogen’s electronegativity, whereas benzene-ring derivatives prioritize halogen interactions.
2.3 Physical Properties
- Boiling/Melting Points : The target compound’s boiling point is expected to exceed 120°C (based on 4-bromophenyl analog data ) due to increased molecular weight and halogen polarity.
- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy- or hydroxy-substituted phosphonates (e.g., ).
Biological Activity
Diethyl (4-Bromo-2-fluorophenyl)phosphonate is a synthetic compound notable for its phosphonate ester structure, which includes both bromine and fluorine substituents on the aromatic ring. This unique configuration endows the compound with significant biological activity, particularly in enzymatic inhibition and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BrFNO₄P
- Molecular Weight : Approximately 343.10 g/mol
- Physical State : Typically encountered as a liquid
The presence of the phosphonate group allows it to mimic phosphate esters, enabling interactions with enzymes that utilize phosphate substrates. This characteristic is crucial for its role as a biochemical probe or inhibitor in various biological studies, particularly concerning cancer and viral infections .
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : By mimicking phosphate esters, it can inhibit enzymes critical to metabolic pathways.
- Anticancer Activity : Research indicates that it may interfere with cancer cell proliferation and migration by modulating key signaling pathways .
- Antiviral Properties : The compound has been studied for its potential to inhibit viral replication through enzyme interaction .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Research :
- Viral Inhibition :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing diethyl (4-bromo-2-fluorophenyl)phosphonate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Arbuzov or Michaelis-Becker reactions. For example, diethyl arylphosphonates are often prepared by reacting aryl halides with triethyl phosphite under thermal or photochemical conditions. demonstrates that base- and visible-light-promoted reactions (e.g., using Cs₂CO₃ or K₃PO₄) enhance yields of structurally similar phosphonates (>95% purity). Optimization involves adjusting reaction time, solvent (e.g., DMF or toluene), and stoichiometry of the aryl halide to phosphite .
- Key Data : Purity is confirmed via HPLC or GC (e.g., >97.0% in ), and structural validation uses / NMR and IR spectroscopy .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- NMR : A singlet typically appears near δ 20–25 ppm for arylphosphonates, as shown in . Coupling to adjacent protons (e.g., ) may split signals in NMR .
- IR Spectroscopy : Strong P=O stretches occur at 1200–1250 cm, while P-O-C bonds absorb at 1000–1100 cm .
- Mass Spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula (CHBrFOP, MW ~305.1) .
Q. What safety precautions are critical when handling brominated/fluorinated phosphonates?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood.
- Store at 2–8°C (per ) to prevent decomposition.
- Refer to SDS for hazards: H315 (skin irritation), H319 (eye damage), and H410 (aquatic toxicity). Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can competing reaction pathways be analyzed during the synthesis of this compound?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., -triethyl phosphite) to track phosphonate formation vs. side reactions (e.g., hydrolysis to phosphoric acid). highlights gas chromatography (GC) and IR to distinguish phosphonates from phosphates .
- Byproduct Identification : LC-MS or NMR can detect intermediates like diethyl phosphate (δ ~0 ppm) or unreacted starting materials .
Q. What strategies improve the regioselectivity of halogenated arylphosphonate synthesis?
- Methodology :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO) to orient phosphonation at specific positions. shows that acetyl or morpholine groups enhance para-selectivity in similar systems .
- Metal-Free Catalysis : Visible-light-promoted reactions (e.g., using eosin Y) reduce side reactions and improve yields for sterically hindered substrates .
Q. How can this compound be applied in synthesizing bioactive molecules?
- Methodology :
- Cross-Coupling : Use Suzuki-Miyaura reactions to replace the bromine with aryl/heteroaryl groups (e.g., ’s terpyridine derivatives). Pd(PPh)/KCO in THF/water is effective .
- Ring-Opening Reactions : React with aziridines ( ) or azides ( ) to form aminophosphonates, which are protease inhibitors. Monitor reaction progress via NMR .
Q. What crystallographic methods confirm the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 120 K (as in ) resolves bond angles and distances. Key parameters: P=O bond ~1.48 Å, C-P-C angle ~105°, and torsional angles for substituent orientation. Data-to-parameter ratios >10 ensure reliability (e.g., R factor = 0.030 in ) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported NMR chemical shifts for diethyl arylphosphonates?
- Methodology :
- Solvent Effects : Compare shifts in CDCl vs. DMSO-d; notes up to 0.5 ppm variation for aromatic protons.
- pH Sensitivity : Protonation of phosphoryl oxygen in acidic conditions downfield-shifts signals .
- Reference Standards : Use internal standards (e.g., TMS for , HPO for ) to calibrate instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
